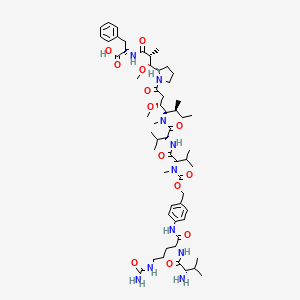

Val-Cit-PAB-MMAF

説明

Evolution of Targeted Therapeutics: From Monoclonal Antibodies to Antibody-Drug Conjugates

The concept of a "magic bullet," a compound that could selectively target and eliminate disease-causing agents without harming healthy tissue, was first proposed by Paul Ehrlich in the early 20th century. This visionary idea laid the groundwork for the development of targeted therapies. The advent of monoclonal antibody (mAb) technology in the 1970s marked a significant leap forward, making it possible to produce highly specific antibodies that could recognize and bind to particular antigens on the surface of cancer cells. emerypharma.com

The first generation of ADCs utilized murine antibodies, which often caused immunogenic responses in patients. nih.gov Subsequent generations saw the development of chimeric, humanized, and fully human antibodies, significantly reducing immunogenicity and improving safety profiles. nih.gov The first ADC to receive FDA approval was gemtuzumab ozogamicin in 2000 for the treatment of acute myeloid leukemia. susupport.com This was followed by advancements in linker and payload technologies, leading to more stable and effective ADCs. The approval of drugs like trastuzumab emtansine for HER2-positive breast cancer demonstrated the potential of ADCs in treating solid tumors, not just hematological malignancies. emerypharma.com This evolution continues with ongoing research focused on novel targets, more potent payloads, and innovative linker designs to further enhance the therapeutic window of ADCs. nih.gov

Architecture of Antibody-Drug Conjugates: Core Components and Functional Interplay

Monoclonal Antibody (mAb): The mAb is the targeting component of the ADC. It is designed to specifically recognize and bind to a tumor-associated antigen that is ideally overexpressed on the surface of cancer cells with limited expression on healthy cells. aacrjournals.orgsigmaaldrich.com The high specificity of the mAb ensures that the cytotoxic payload is delivered directly to the tumor site, minimizing systemic toxicity. nih.gov Most antibodies used in ADCs are of the humanized or human IgG1 isotype. nih.govsigmaaldrich.com

Cytotoxic Payload: The payload is a highly potent small-molecule drug designed to kill cancer cells. sigmaaldrich.com These agents are often too toxic to be administered systemically on their own. nih.gov Payloads can be broadly categorized into two main classes: DNA-damaging agents and microtubule inhibitors. biochempeg.com Monomethyl auristatin F (MMAF), the payload in the Val-Cit-PAB-MMAF conjugate, is a potent microtubule inhibitor.

Linker: The linker is the chemical bridge that connects the antibody to the payload. Its design is critical to the success of an ADC, as it must remain stable in the systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity. cam.ac.uk Upon reaching the target tumor cell, the linker must be efficiently cleaved to release the active cytotoxic drug. axispharm.com

The mechanism of action for a typical internalizing ADC begins with the mAb binding to its target antigen on the cancer cell surface. aacrjournals.org This is followed by the internalization of the ADC-antigen complex into the cell through a process called receptor-mediated endocytosis. aacrjournals.orgsigmaaldrich.com Once inside the cell, the complex is trafficked to the lysosome, an acidic cellular compartment containing various enzymes. sigmaaldrich.com Within the lysosome, the linker is cleaved, releasing the cytotoxic payload into the cytoplasm, where it can then exert its cell-killing effect. sigmaaldrich.com

Role of Cleavable Linker-Payload Systems in ADC Design

Cleavable linkers are a major class of linkers used in ADC design, engineered to release the cytotoxic payload in response to specific conditions within the tumor microenvironment or inside the target cell. axispharm.combroadpharm.com This targeted release mechanism is a key advantage, as it helps to minimize damage to healthy tissues. axispharm.com There are several types of cleavable linkers, including those that are sensitive to acidic pH, reducing environments, or specific enzymes. axispharm.combroadpharm.com

The this compound system utilizes a protease-cleavable linker. This type of linker incorporates a dipeptide sequence, in this case, valine-citrulline (Val-Cit), that is specifically recognized and cleaved by lysosomal proteases, such as cathepsin B. iris-biotech.de Cathepsin B is an enzyme that is highly active within the lysosomal compartment of cells and can also be found in the tumor microenvironment. iris-biotech.deproteogenix.science

The Val-Cit dipeptide is a well-established and commonly used protease-sensitive linker in ADCs. nih.govacs.org Its design offers a balance of stability in the bloodstream and efficient cleavage upon internalization into the target cell. iris-biotech.de Following the cleavage of the Val-Cit dipeptide by cathepsin B, a self-immolative spacer, p-aminobenzyl carbamate (PAB), facilitates the release of the active payload, MMAF. iris-biotech.deunimi.it This self-immolation process is a spontaneous chemical rearrangement that occurs after the initial enzymatic cleavage, ensuring the efficient liberation of the unmodified drug. iris-biotech.deresearchgate.net

The use of a cleavable linker like Val-Cit-PAB allows for the delivery of highly potent payloads such as MMAF. MMAF, a derivative of auristatin, is a powerful antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. creative-biolabs.com A key feature of MMAF is the presence of a charged C-terminal phenylalanine, which limits its ability to diffuse across cell membranes. creative-biolabs.com This property can be advantageous in certain therapeutic contexts, as it can reduce the "bystander effect," where the released payload diffuses out of the target cell and kills neighboring, potentially healthy, cells. chemexpress.com

This compound: A Detailed Analysis

The this compound drug-linker conjugate is a sophisticated system designed for targeted cancer therapy. medchemexpress.com It combines a potent cytotoxic agent, Monomethyl Auristatin F (MMAF), with a cleavable linker system composed of a valine-citrulline (Val-Cit) dipeptide and a p-aminobenzyl (PAB) spacer. broadpharm.comaxispharm.com This design allows for the selective delivery of the MMAF payload to tumor cells, where it can exert its anti-cancer effects while minimizing systemic toxicity. axispharm.com

The Components of this compound

| Component | Chemical Name | Function |

| Val-Cit | Valine-Citrulline | A dipeptide that serves as a substrate for the lysosomal enzyme Cathepsin B, enabling targeted cleavage within the tumor cell. iris-biotech.de |

| PAB | p-Aminobenzyl carbamate | A self-immolative spacer that facilitates the release of the active MMAF payload after the Val-Cit linker is cleaved. iris-biotech.deunimi.it |

| MMAF | Monomethyl Auristatin F | A potent microtubule inhibitor that disrupts cell division, leading to apoptosis in cancer cells. creative-biolabs.com |

Mechanism of Action

The mechanism of action of an ADC utilizing the this compound linker-payload system is a multi-step process:

Targeting and Internalization: The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell. aacrjournals.org This binding triggers the internalization of the ADC-antigen complex into the cell via receptor-mediated endocytosis. sigmaaldrich.com

Lysosomal Trafficking: Once inside the cell, the ADC is transported to the lysosome. sigmaaldrich.com

Enzymatic Cleavage: Within the acidic environment of the lysosome, the Val-Cit dipeptide linker is recognized and cleaved by the protease Cathepsin B. iris-biotech.de

Self-Immolation and Payload Release: The cleavage of the Val-Cit linker initiates a spontaneous 1,6-elimination reaction in the PAB spacer. iris-biotech.de This "self-immolation" results in the release of the active MMAF payload into the cytoplasm of the cancer cell. iris-biotech.deunimi.it

Cytotoxic Effect: The released MMAF then binds to tubulin, inhibiting its polymerization into microtubules. creative-biolabs.com This disruption of the microtubule network leads to cell cycle arrest and ultimately, apoptosis (programmed cell death) of the cancer cell.

The design of the Val-Cit-PAB linker is crucial for the efficacy of the ADC. It is engineered to be stable in the bloodstream, preventing the premature release of the highly toxic MMAF payload. cam.ac.ukaacrjournals.org However, upon reaching the target tumor cell and entering the lysosome, it is efficiently cleaved to ensure the timely release of the drug where it is needed. axispharm.com

MMAF differs from a similar auristatin derivative, MMAE, due to a phenylalanine moiety at its C-terminus, which makes it less permeable to cell membranes. creative-biolabs.com This can be beneficial in reducing off-target toxicity to neighboring healthy cells, a phenomenon known as the bystander effect. chemexpress.com

特性

分子式 |

C58H92N10O13 |

|---|---|

分子量 |

1137.4 g/mol |

IUPAC名 |

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C58H92N10O13/c1-14-36(8)49(44(79-12)31-45(69)68-29-19-23-43(68)50(80-13)37(9)51(70)64-42(56(75)76)30-38-20-16-15-17-21-38)66(10)55(74)47(34(4)5)65-54(73)48(35(6)7)67(11)58(78)81-32-39-24-26-40(27-25-39)62-52(71)41(22-18-28-61-57(60)77)63-53(72)46(59)33(2)3/h15-17,20-21,24-27,33-37,41-44,46-50H,14,18-19,22-23,28-32,59H2,1-13H3,(H,62,71)(H,63,72)(H,64,70)(H,65,73)(H,75,76)(H3,60,61,77)/t36-,37+,41-,42-,43-,44+,46-,47-,48-,49-,50+/m0/s1 |

InChIキー |

DLDKFGYKTRRVEL-XCNCODNBSA-N |

異性体SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N |

正規SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N |

製品の起源 |

United States |

The Val Cit Pab Linker Component

Enzymatic Cleavage Mechanisms of the Val-Cit Dipeptide

The selective release of the MMAF payload is predominantly triggered by enzymatic cleavage of the Val-Cit dipeptide within the lysosomal compartment of cancer cells.

Cathepsin B, a cysteine protease that is often overexpressed in the lysosomes of various tumor cells, is the primary enzyme responsible for the cleavage of the Val-Cit linker. nih.govresearchgate.net Upon internalization of the ADC into the cancer cell, it is trafficked to the lysosome, where the acidic environment and high concentration of proteases like Cathepsin B facilitate the hydrolysis of the peptide bond between citrulline and the PAB spacer. nih.govresearchgate.netspringernature.com This enzymatic action is the initiating step in the drug release cascade. researchgate.net Research has shown that the Val-Cit dipeptide is an effective substrate for Cathepsin B, leading to efficient payload release within the target cell. nih.gov One study determined the half-life of a Val-Cit ADC in the presence of human liver cathepsin B to be 4.6 hours. nih.gov

| Linker Variant | Enzyme | Half-life (hours) |

|---|---|---|

| Val-Cit (VCit) | Human Liver Cathepsin B | 4.6 |

| Ser-Val-Cit (SVCit) | Human Liver Cathepsin B | 5.4 |

| Glu-Val-Cit (EVCit) | Human Liver Cathepsin B | 2.8 |

While Cathepsin B is the principal enzyme, studies have revealed that the Val-Cit linker exhibits a broader sensitivity to a range of cathepsins, including Cathepsin S, Cathepsin L, and Cathepsin F. nih.gov This broad specificity can be advantageous as it ensures robust payload release even if the expression levels of Cathepsin B vary among different tumor types or individual cancer cells. However, it also raises considerations for potential off-target toxicities if these other cathepsins are active in non-target tissues. Despite this, the primary mechanism of release remains largely confined to the lysosomal environment where these enzymes are most active. nih.gov A study comparing the cleavage of different dipeptide linkers by rat liver lysosomal extracts found that the hydrolysis rates of Phe-Lys and Val-Cit were similar, suggesting the contribution of multiple lysosomal enzymes. researchgate.net

The p-aminobenzylcarbamate (PAB) spacer is a critical component that facilitates the traceless release of the unmodified MMAF payload. iris-biotech.deresearchgate.net Following the enzymatic cleavage of the Val-Cit dipeptide, the exposed aniline of the PAB group initiates a spontaneous 1,6-elimination reaction. nih.goviris-biotech.denih.govresearchgate.net This intramolecular electronic cascade results in the release of the MMAF payload, carbon dioxide, and an aza-quinone methide species. researchgate.net The self-immolative nature of the PAB spacer is crucial because it ensures that the highly potent drug is liberated in its fully active form, without any residual linker fragments that could impede its cytotoxic activity. iris-biotech.de The rate of this elimination can be influenced by the electronic properties of the aromatic ring. researchgate.net

Linker Stability in Biological Environments

The efficacy and safety of an ADC are highly dependent on the stability of the linker in systemic circulation. Premature release of the cytotoxic payload can lead to off-target toxicity and a reduced therapeutic window.

The Val-Cit-PAB linker generally demonstrates high stability in human plasma, which is essential for preventing the premature release of MMAF during circulation. nih.gov However, a notable species-specific difference exists, as the linker is significantly less stable in rodent plasma, particularly in mice. nih.gov This instability is attributed to the activity of the extracellular enzyme carboxylesterase 1C (Ces1C) in mice, which can cleave the linker and cause premature drug release. nih.govnih.gov This discrepancy poses challenges for the preclinical evaluation of ADCs utilizing this linker in murine models. nih.gov Studies have shown that while a Val-Cit ADC can lose over 95% of its conjugated payload after 14 days in mouse plasma, it remains largely intact in human plasma over a 28-day period. nih.govresearchgate.net

| Linker Variant | Plasma Source | Incubation Period | Payload Loss (%) |

|---|---|---|---|

| Val-Cit (VCit) | Human | 28 days | No significant degradation |

| Val-Cit (VCit) | Mouse | 14 days | >95% |

| Ser-Val-Cit (SVCit) | Mouse | 14 days | ~70% |

| Glu-Val-Cit (EVCit) | Mouse | 14 days | Almost no cleavage |

Enzymatic Interference by Carboxylesterase 1C (Ces1C) and Human Neutrophil Elastase (NE)

The stability of the Val-Cit-PAB linker is significantly influenced by enzymatic activity in the circulatory system, which can lead to premature cleavage and off-target toxicity. Two key enzymes implicated in this process are Carboxylesterase 1C (Ces1C) and Human Neutrophil Elastase (NE).

Carboxylesterase 1C (Ces1C):

Research has identified Carboxylesterase 1C (Ces1C) as the primary enzyme responsible for the extracellular hydrolysis of Val-Cit-PAB-based linkers in mouse plasma. Current time information in Ahmedabad, IN.nih.govscispace.com This enzymatic action leads to the premature release of the cytotoxic payload, which can diminish the therapeutic window of the ADC. The instability of the Val-Cit linker in mouse plasma, due to Ces1C activity, poses a significant challenge for the preclinical evaluation of ADCs in murine models. researchgate.netspringernature.comresearchgate.net To address this, studies are often conducted in Ces1C-knockout mice to obtain more translatable data to human pharmacokinetics. nih.gov Interestingly, this vulnerability to Ces1C appears to be species-specific, with the Val-Cit linker demonstrating greater stability in human plasma where the activity of this enzyme is negligible. scispace.comresearchgate.net

Human Neutrophil Elastase (NE):

Human Neutrophil Elastase (NE), a serine protease secreted by neutrophils, has also been shown to cleave the Val-Cit linker. researchgate.netnih.govpreprints.org This cleavage has been linked to off-target toxicities, particularly neutropenia, a common dose-limiting side effect observed in patients treated with Val-Cit-based ADCs. researchgate.netresearchgate.net Studies have demonstrated that NE cleaves the amide bond between the valine and citrulline residues of the linker. nih.gov This enzymatic degradation can lead to the release of the cytotoxic payload in the vicinity of neutrophils, contributing to myelosuppression. preprints.org

Factors Influencing Linker Degradation in Plasma

Enzyme Presence and Concentration: The presence and concentration of enzymes like Ces1C (in mice) and NE (in humans) are primary determinants of linker stability. Current time information in Ahmedabad, IN.researchgate.net

Hydrophobicity: The inherent hydrophobicity of the Val-Cit-PAB linker can contribute to aggregation and may influence its susceptibility to enzymatic cleavage. acs.org Increased hydrophobicity is often associated with faster clearance from circulation. nih.gov

Linker Conformation and Accessibility: The three-dimensional structure of the ADC and the accessibility of the linker to plasma enzymes can affect its degradation rate. Modifications to the linker or the surrounding amino acid residues can shield the cleavage site from enzymatic attack.

| Factor | Influence on Val-Cit-PAB Linker Degradation | Key Enzymes Involved |

| Species | Significant degradation in mouse plasma, relatively stable in human plasma. | Carboxylesterase 1C (Ces1C) in mice. |

| Cellular Environment | Susceptible to cleavage by Human Neutrophil Elastase (NE) in humans. | Human Neutrophil Elastase (NE). |

| Hydrophobicity | Higher hydrophobicity can lead to aggregation and potentially increased enzymatic susceptibility. | General plasma proteases. |

| Linker Accessibility | Steric hindrance can protect the linker from enzymatic cleavage. | Ces1C, NE. |

Design Considerations for Val-Cit-PAB Linker Variants

To overcome the limitations associated with the Val-Cit-PAB linker, researchers have explored various design strategies aimed at improving its stability, hydrophilicity, and therapeutic index.

Strategies to Address Hydrophobicity and Aggregation Propensity

The hydrophobic nature of the Val-Cit-PAB linker can lead to ADC aggregation, which can negatively impact its pharmacokinetics and efficacy. acs.org Several strategies have been developed to mitigate these issues.

Introducing hydrophilic moieties into the linker structure is a common approach to reduce hydrophobicity and aggregation.

Polyethylene Glycol (PEG): PEGylation, the attachment of PEG chains, can improve the solubility and pharmacokinetic profile of ADCs. rsc.org PEG spacers can also be incorporated to balance the lipophilicity of the payload. creative-biolabs.com

Sulfonates and Phosphates: The incorporation of charged groups like sulfonates and phosphates can significantly increase the hydrophilicity of the linker-payload complex. nih.gov Phosphate and pyrophosphate groups have been shown to mitigate the aggregation potential of ADCs with lipophilic payloads. nih.govnih.gov

A novel approach to address the drawbacks of traditional linear linkers is the development of "exo-cleavable" linkers. acs.orgadcreview.comscinito.ainih.govchemexpress.comresearchgate.net In this configuration, the cleavable peptide moiety is repositioned to the "exo" position of the p-aminobenzylcarbamate (PAB) spacer. acs.org This design can enhance hydrophilicity and provide resistance to premature cleavage by enzymes like Ces1C and NE. acs.orgchemexpress.com By incorporating hydrophilic amino acids such as glutamic acid into the exo-linker, it is possible to improve the ADC's in vivo profile, reduce aggregation, and increase the drug-to-antibody ratio (DAR) without compromising stability. acs.orgnih.gov

Comparative Analysis with Alternative Peptide Linkers (e.g., Val-Ala, Phe-Lys)

To better understand the properties of the Val-Cit linker, it is useful to compare it with other dipeptide linkers used in ADCs, such as Val-Ala and Phe-Lys. nih.gov

| Linker | Key Characteristics | Advantages | Disadvantages |

| Val-Cit | Widely used, cathepsin B cleavable. | Good plasma stability in humans, well-established. | Susceptible to Ces1C in mice and NE in humans, hydrophobic. nih.govresearchgate.net |

| Val-Ala | Cathepsin B cleavable. | Higher hydrophilicity than Val-Cit, allowing for higher DARs with less aggregation. nih.gov | May have a different cleavage efficiency by cathepsin B compared to Val-Cit. iris-biotech.de |

| Phe-Lys | Cathepsin B cleavable. nih.gov | Can be rapidly cleaved by lysosomal enzymes. iris-biotech.de | May exhibit lower plasma stability compared to Val-Cit. iris-biotech.de |

Val-Ala: The Val-Ala linker offers improved hydrophilicity compared to Val-Cit, which can be advantageous when working with hydrophobic payloads, allowing for higher drug-to-antibody ratios (DARs) with reduced aggregation. nih.govcreative-biolabs.com While both linkers are cleaved by cathepsin B, the efficiency of cleavage may differ. iris-biotech.de Studies with non-internalizing antibodies have shown that the Val-Ala linker can exhibit better performance in terms of in vivo stability and anticancer activity compared to Val-Cit. nih.gov

Phe-Lys: The Phe-Lys linker is also a substrate for cathepsin B and has been utilized in early ADC development. nih.gov It tends to be cleaved more rapidly by lysosomal enzymes compared to Val-Cit. iris-biotech.de However, this increased lability can sometimes translate to lower stability in plasma. iris-biotech.de

Novel Cleavage Triggers and Their Interaction with Val-Cit-PAB Derivatives

The Val-Cit-PAB (valine-citrulline-p-aminobenzylcarbamate) linker system is a cornerstone in the design of antibody-drug conjugates (ADCs), primarily due to its susceptibility to cleavage by the lysosomal protease cathepsin B, which is often overexpressed in tumor cells. iris-biotech.deiris-biotech.de This enzymatic cleavage at the amide bond between citrulline and PAB initiates a self-immolative cascade that releases the conjugated cytotoxic payload. iris-biotech.detcichemicals.com However, ongoing research has revealed a more complex cleavage profile for the Val-Cit motif and has spurred the development of novel trigger strategies to enhance specificity, stability, and therapeutic efficacy.

Initial assumptions centered on cathepsin B as the exclusive enzyme responsible for cleaving the Val-Cit linker. nih.gov More recent studies have demonstrated that the Val-Cit sequence exhibits sensitivity to a broader range of proteases. Gene knockout studies have implicated other cathepsins, such as cathepsin S, L, and F, in the cleavage mechanism. nih.govnih.gov This widespread sensitivity could potentially lead to off-target toxicity in normal cells where these other cathepsins are expressed. nih.gov Furthermore, the stability of the Val-Cit linker can be compromised by other enzymes, such as the carboxylesterase Ces1C found in mouse plasma and human neutrophil elastase (NE), which can cause premature payload release and contribute to off-target effects like neutropenia. acs.org These findings have driven innovation in linker design, focusing on creating derivatives with more controlled and specific cleavage mechanisms.

Research Findings on Novel Cleavage Strategies

To address the limitations of the conventional Val-Cit trigger, researchers have explored several innovative approaches:

Peptidomimetic Linkers for Enhanced Specificity: One significant development is the replacement of the P2 valine residue with a non-natural structural unit to achieve higher specificity for cathepsin B. nih.gov Scientists identified cyclobutane-1,1-dicarboxamide (cBu) as a suitable P2 residue that fits optimally into the S2 binding pocket of cathepsin B. nih.govnih.gov In vitro experiments demonstrated that while both Val-Cit and cBu-Cit linkers were effective, the cleavage of the cBu-Cit linker was more significantly reduced by cathepsin B inhibitors, indicating its higher specificity for this particular enzyme. nih.gov

Tandem Cleavable Linkers: This strategy involves incorporating a secondary cleavage site to act as a protective mask for the primary Val-Cit linker. One such design incorporates a β-glucuronide moiety onto the PAB spacer. nih.gov This moiety acts as a steric blocker, protecting the Val-Cit sequence from circulating serine proteases. nih.gov Upon internalization into a tumor cell where β-glucuronidase is active, the β-glucuronide is cleaved first. This "unmasking" then exposes the Val-Cit linker for subsequent cleavage by cathepsins, creating a two-step release mechanism that enhances stability in circulation. nih.gov

Dual-Enzyme Systems: An alternative approach utilizes a terminal phosphate or pyrophosphate as a leaving group on the PAB spacer. cam.ac.uk In this system, lysosomal proteolysis of the Val-Cit group by cathepsins occurs first. This action triggers the self-immolative PAB spacer to eliminate the terminal phosphate group. cam.ac.uk The payload, attached as an alcohol, is then fully released upon hydrolysis of the phosphate by a second enzyme, acid phosphatase. This dual-enzyme requirement adds another layer of specificity to the payload release mechanism. cam.ac.uk

Alternative Self-Immolative Spacers: The PAB group is the standard self-immolative spacer, but alternatives are being developed. One example is the 7-amino-3-hydroxyethyl-coumarin (7-AHC) group. nih.gov This bifunctional group can act as a self-eliminating spacer upon cathepsin B cleavage for payload release while also serving as a fluorophore, allowing for the monitoring of payload release through fluorescence enhancement. nih.gov

The table below summarizes key research findings comparing the traditional Val-Cit trigger with novel derivative strategies.

Table 1: Comparative Analysis of Val-Cit and Derivative Linker Cleavage

| Linker Strategy | Cleavage Trigger(s) | Key Advantage | Research Finding |

|---|---|---|---|

| Conventional Val-Cit | Cathepsin B, K, L, S, F; Neutrophil Elastase; Ces1C nih.govnih.govacs.org | Well-established and effective | Susceptible to multiple proteases, which may lead to off-target cleavage. nih.govacs.org |

| cBu-Cit Linker | Predominantly Cathepsin B nih.gov | Higher specificity for Cathepsin B | Cleavage activity reduced by 90% with cathepsin B inhibitors, versus 50% for Val-Cit. nih.gov |

| Tandem Linker (β-glucuronide) | 1. β-glucuronidase2. Cathepsins nih.gov | Enhanced stability in circulation | The β-glucuronide moiety acts as a steric shield, preventing premature cleavage by proteases. nih.gov |

| Dual-Enzyme Linker (Phosphate) | 1. Cathepsins2. Acid Phosphatase cam.ac.uk | Increased release specificity | Requires two distinct enzymatic activities within the lysosome for full payload release. cam.ac.uk |

These novel approaches to linker design highlight a significant evolution from the original Val-Cit concept. By modifying the peptide sequence, introducing protective elements, or requiring multi-enzyme activation, scientists are creating next-generation ADCs with potentially improved stability and a more controlled, tumor-specific release of their cytotoxic payload.

The Monomethyl Auristatin F Mmaf Cytotoxic Payload

Molecular Mechanism of Action of MMAF

MMAF exerts its cytotoxic effects through a well-defined mechanism that targets the fundamental processes of cell division.

Structural Activity Relationships of Monomethyl Auristatins

The specific structural features of auristatins, including MMAF, significantly influence their cytotoxic potency and cellular interactions.

Comparative Potency of MMAF with Monomethyl Auristatin E (MMAE)

MMAF and MMAE are closely related auristatin derivatives, both acting as potent microtubule inhibitors. adcreview.combiochempeg.comresearchgate.netnih.govnih.govnih.govhelsinki.finih.govmdpi.comaacrjournals.orgresearchgate.netnih.govunimi.itresearchgate.netaacrjournals.orgaacrjournals.org While both compounds are highly effective when delivered via ADCs, their potency as free drugs differs. MMAE, lacking the charged C-terminal phenylalanine, is more membrane-permeable and generally exhibits higher in vitro cytotoxicity with lower IC50 values compared to MMAF. biochempeg.comresearchgate.netnih.govacs.orgnih.govmdpi.comaacrjournals.orgresearchgate.netnih.govnih.govresearchgate.net For instance, MMAE has shown IC50 values in the subnanomolar range, whereas MMAF typically requires concentrations in the nanomolar to low micromolar range. researchgate.netunimi.it However, research indicates that MMAF's binding affinity to tubulin might be higher than MMAE's, which could contribute to its potent activity once intracellularly delivered. nih.gov The difference in potency is largely attributed to the charged phenylalanine group in MMAF, which affects its cellular uptake. biochempeg.comresearchgate.netacs.orgnih.govmdpi.comaacrjournals.orgresearchgate.netnih.govnih.gov

Data Table: MMAF vs. MMAE Comparative Potency

| Compound | Typical IC50 Range (nM) | Key Structural Difference (vs. MMAE) | Intracellular Access (Free Drug) |

| MMAE | < 1-10 | Uncharged terminal norephedrine | High |

| MMAF | 100-250 | Charged C-terminal phenylalanine | Impaired |

Note: IC50 values can vary significantly based on cell line and assay conditions. biochempeg.comresearchgate.netunimi.it

Conjugation Chemistry and Homogeneity of Val Cit Pab Mmaf in Adcs

Strategies for Antibody-Linker-Payload Conjugation

The covalent attachment of the Val-Cit-PAB-MMAF drug-linker to an antibody can be achieved through several chemical strategies, which are broadly categorized as site-specific and stochastic methods. The choice of conjugation strategy has a profound impact on the homogeneity, stability, and ultimately the therapeutic performance of the ADC.

Site-Specific Conjugation Technologies (e.g., Engineered Cysteines)

Site-specific conjugation methods offer precise control over the location and number of drug-linkers attached to the antibody, leading to a homogeneous ADC preparation with a defined DAR. One of the most common site-specific approaches involves the introduction of cysteine residues at specific sites on the antibody through genetic engineering. These engineered cysteines provide reactive thiol groups for conjugation, away from the antigen-binding sites, thus preserving the antibody's affinity and specificity for its target.

The process typically involves the mutation of specific amino acids in the antibody sequence to cysteines. These engineered antibodies, often referred to as "THIOMABs," can then be conjugated with a maleimide-containing linker-payload, such as maleimidocaproyl-Val-Cit-PAB-MMAF (mc-Val-Cit-PAB-MMAF). This reaction results in a stable thioether bond. By controlling the number of engineered cysteines, ADCs with a precise DAR of 2 or 4 can be reliably produced. Research has shown that site-specific ADCs exhibit improved pharmacokinetics and a wider therapeutic index compared to their stochastically conjugated counterparts.

Key Advantages of Site-Specific Conjugation:

Homogeneity: Produces a single, well-defined ADC species.

Controlled DAR: Allows for precise control over the number of attached payloads.

Improved Pharmacokinetics: Often leads to a more predictable and favorable pharmacokinetic profile.

Wider Therapeutic Window: Can result in an improved balance between efficacy and toxicity.

Impact of Conjugation on Drug-to-Antibody Ratio (DAR)

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, as it directly influences the potency, pharmacokinetics, and toxicity of the conjugate. The optimal DAR represents a balance between delivering a sufficient amount of payload to the tumor cells and maintaining the favorable biophysical and pharmacokinetic properties of the antibody.

Optimizing DAR for Therapeutic Efficacy

The therapeutic efficacy of an ADC is a function of both its ability to reach the tumor and the potency of the delivered payload. While a higher DAR can lead to increased in vitro potency, it does not always translate to improved in vivo efficacy. This is because a high DAR can negatively impact the pharmacokinetics of the ADC, leading to faster clearance from circulation and reduced tumor accumulation. For many ADCs, a DAR of 2 to 4 has been found to provide the optimal balance between potency and pharmacokinetics, resulting in the widest therapeutic window.

| Average DAR | In Vitro Potency (IC50) | In Vivo Tumor Growth Inhibition | Pharmacokinetic Profile (Clearance) |

|---|---|---|---|

| 2 | ++ | +++ | Low |

| 4 | +++ | ++++ | Low |

| 8 | ++++ | ++ | High |

Illustrative Data: Relationship between DAR and Therapeutic Properties of MMAF-based ADCs. This table provides a representative overview of the trends observed in preclinical studies. (Key: + indicates relative level)

Influence of DAR on ADC Biophysical Properties (e.g., Aggregation)

The choice of conjugation site can also influence aggregation. For instance, conjugation at certain engineered cysteine sites may be better tolerated than stochastic conjugation to native residues. Furthermore, the use of hydrophilic linkers or modifications to the payload itself can help to mitigate the aggregation risk associated with high DAR ADCs.

| Average DAR | Conjugation Method | Relative Hydrophobicity | Aggregation Propensity |

|---|---|---|---|

| 2 | Site-Specific (Engineered Cysteine) | Low | Low |

| 4 | Site-Specific (Engineered Cysteine) | Moderate | Low |

| 4 | Stochastic (Reduced Cysteine) | Moderate-High | Moderate |

| 8 | Stochastic (Reduced Cysteine) | High | High |

Illustrative Data: Impact of DAR and Conjugation Method on Biophysical Properties of MMAF-based ADCs. This table illustrates general trends in hydrophobicity and aggregation.

Achieving Homogeneous Antibody-Drug Conjugates

The production of homogeneous ADCs is a key goal in the field, as it leads to a more consistent product with predictable properties. As discussed, site-specific conjugation technologies are the most direct route to achieving homogeneity. By engineering the antibody to incorporate specific conjugation sites, the heterogeneity associated with stochastic methods can be largely overcome.

Strategies for Achieving Homogeneity:

Engineered Cysteines: Introducing cysteine residues at specific locations allows for controlled conjugation and a defined DAR.

Unnatural Amino Acids: The incorporation of unnatural amino acids with orthogonal reactivity into the antibody sequence provides a unique chemical handle for site-specific conjugation.

Enzymatic Conjugation: Enzymes such as transglutaminase can be used to site-specifically attach drug-linkers to antibodies that have been engineered with a specific recognition sequence.

Glycan Remodeling: The N-linked glycans on the antibody can be enzymatically modified to introduce a reactive handle for conjugation, leading to a homogeneous product.

Mechanistic Insights into Val Cit Pab Mmaf Action Within Adc Context

Cellular Internalization Pathways of Val-Cit-PAB-MMAF-Containing ADCs

The journey of an ADC from the bloodstream to its intracellular target is a multi-step process initiated by the antibody's binding to a specific antigen on the cancer cell surface. This binding event triggers the internalization of the ADC-antigen complex into the cell.

Receptor-Mediated Endocytosis and Intracellular Trafficking

Following binding to its cognate antigen, the ADC-antigen complex is internalized into the cancer cell primarily through receptor-mediated endocytosis (RME) precisionformedicine.comiqbiosciences.comdovepress.combiochempeg.comtandfonline.comresearchgate.netdimabio.com. The most common RME pathway utilized by ADCs is clathrin-mediated endocytosis (CME) precisionformedicine.comiqbiosciences.comdovepress.combiochempeg.comtandfonline.comresearchgate.netdimabio.comresearchgate.netnih.gov. Other pathways, such as caveolae-mediated endocytosis and clathrin-independent carrier/GPI-anchored protein-enriched early endosomal compartment (CLIC/GEEC) pathways, can also contribute to ADC internalization, depending on the specific antigen and cell type iqbiosciences.comdovepress.comdimabio.comresearchgate.netaacrjournals.orgresearchgate.net. Once internalized, the ADC-antigen complex is enclosed within endosomes, which then mature and traffic through the cellular compartments precisionformedicine.comiqbiosciences.comdovepress.combiochempeg.comtandfonline.comnih.govlifetechindia.com.

Lysosomal Destination and Payload Release Cascade

The endosomal pathway leads to the fusion of endosomes with lysosomes precisionformedicine.comiqbiosciences.comdovepress.combiochempeg.comtandfonline.comlifetechindia.com. Lysosomes are acidic organelles rich in various hydrolytic enzymes, including proteases, which are essential for the degradation of internalized materials. For ADCs employing cleavable linkers like Val-Cit-PAB, the lysosomal environment is crucial for payload release precisionformedicine.comiqbiosciences.comdovepress.combiochempeg.comnih.govnih.govencyclopedia.pubacs.orgtcichemicals.comnih.gov. Within the lysosome, the Val-Cit dipeptide sequence is recognized and cleaved by lysosomal proteases, primarily cathepsin B nih.govnih.govencyclopedia.pubacs.orgtcichemicals.comnih.govmedchemexpress.com. This enzymatic cleavage event is the trigger for the subsequent release of the MMAF payload. Other cathepsins, such as cathepsin S, L, and F, have also been implicated in the cleavage of Val-Cit linkers nih.govencyclopedia.pub. The cleavage of the Val-Cit dipeptide by cathepsin B leads to the release of the PAB spacer, which then undergoes self-immolation, ultimately liberating the active MMAF payload in its unmodified form nih.govtcichemicals.commedchemexpress.comaacrjournals.org.

Intracellular Release and Activation of MMAF

The precise release and subsequent action of MMAF are tightly regulated by the linker chemistry and the cellular environment.

Temporal Dynamics of Val-Cit-PAB Cleavage and MMAF Release

The Val-Cit-PAB linker is designed for efficient cleavage within the lysosomal compartment. Cathepsin B, a cysteine protease abundant in lysosomes, specifically cleaves the amide bond between citrulline and the PAB moiety nih.govencyclopedia.pubacs.orgtcichemicals.commedchemexpress.com. This enzymatic hydrolysis is the rate-limiting step for payload release debiopharm.com. While the Val-Cit linker is generally stable in plasma, its susceptibility to lysosomal enzymes ensures that MMAF is released intracellularly shortly after ADC internalization and trafficking to the lysosome nih.govencyclopedia.pubacs.orgtcichemicals.commedchemexpress.com. Studies indicate that the release of MMAF from the Val-Cit-PAB linker is rapid once the enzyme-substrate interaction occurs within the lysosome nih.govmedchemexpress.comdebiopharm.com.

Subcellular Localization of Released MMAF and Tubulin Interaction

Once released from the linker in the lysosome, MMAF exerts its cytotoxic effect by targeting cellular microtubules drugbank.comontosight.aiwikipedia.orgnih.govresearchgate.netresearchgate.net. MMAF is a potent antimitotic agent that inhibits tubulin polymerization, a critical process for the formation of the mitotic spindle required for cell division drugbank.comontosight.aiwikipedia.orgnih.govresearchgate.netresearchgate.net. By binding to tubulin, MMAF disrupts the microtubule network, leading to cell cycle arrest, typically at the G2/M phase, and ultimately inducing apoptosis drugbank.comontosight.aiwikipedia.orgnih.govresearchgate.net. Studies have shown that MMAF binds to tubulin with high affinity, approximately five-fold greater than MMAE, which contributes to its potent cytotoxicity nih.gov. Following its release from the linker, MMAF is expected to localize to the cytoplasm where tubulin is abundant.

Preclinical Research Methodologies and Models for Val Cit Pab Mmaf Evaluation

In Vitro Assessment of Val-Cit-PAB-MMAF and its Conjugates

In vitro assays are foundational to understanding the cellular effects of this compound-containing ADCs. These cell-based and biochemical evaluations provide insights into the cytotoxicity, mechanism of release, and cellular processing of the drug conjugate.

Cell-Based Cytotoxicity Assays and Potency Determination

Cell-based cytotoxicity assays are the primary method for determining the potency of ADCs. These assays measure the ability of the ADC to kill target cancer cells. The potency is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the ADC that inhibits cell growth or viability by 50%.

In one study, the in vitro cytotoxicity of an anti-HER2 ADC with a Val-Cit-PAB linker was evaluated. researchgate.net In a neutrophil elastase (NE)-free environment, the ADC's potency remained unchanged. researchgate.net However, when treated with NE, the ADC with the Val-Cit linker demonstrated significant cytotoxicity, with an IC50 value an order of magnitude greater than that of the free MMAF payload. researchgate.net This highlights the importance of the linker's stability and cleavage in determining the ADC's potency.

The choice of cell line and assay format is crucial for obtaining meaningful results. It is important to use cell lines that express the target antigen and to choose an assay that is appropriate for the mechanism of action of the payload. For example, a proliferation assay may be more appropriate for a cytotoxic agent that inhibits cell division, while an apoptosis assay may be more suitable for an agent that induces programmed cell death.

Evaluation of Enzymatic Cleavage in Lysosomal Extracts

The Val-Cit-PAB linker is designed to be cleaved by lysosomal proteases, such as cathepsin B, to release the MMAF payload inside the target cell. tcichemicals.com To confirm this mechanism, in vitro enzymatic cleavage assays are performed using lysosomal extracts.

These assays typically involve incubating the ADC with purified lysosomal enzymes or lysosomal extracts and then measuring the release of the free drug over time. biocompare.com This can be done using various analytical techniques, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). biocompare.com

Cellular Uptake and Intracellular Distribution Studies

Understanding how an ADC is internalized by a target cell and where the payload is released is crucial for optimizing its therapeutic effect. Cellular uptake and intracellular distribution studies are performed to investigate these processes.

These studies often utilize fluorescently labeled ADCs to visualize their uptake and trafficking within the cell using techniques like confocal microscopy. The internalization of ADCs can occur through various mechanisms, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and pinocytosis. nih.govresearchgate.net

Analytical Characterization Techniques for this compound and ADCs

Robust analytical methods are essential for the characterization of this compound and its corresponding ADCs. These techniques are used to confirm the structure, purity, and stability of the drug-linker and the final ADC product.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Linker and Payload Analysis

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful analytical technique used for the detailed characterization of ADCs. nih.gov It can be used to analyze the intact ADC, its subunits (heavy and light chains), and the released payload and linker. nih.govmdpi.com

For linker and payload analysis, LC-MS/MS is employed to confirm the identity and purity of the this compound drug-linker. It can also be used to quantify the amount of free payload in a sample, which is a critical quality attribute. researchgate.net A simple and sensitive LC-MS/MS workflow has been developed for the simultaneous quantification of multiple ADC payloads, including MMAF, in serum samples. researchgate.net This method requires a small sample volume and has a wide linear response range. researchgate.net

During ADC development, LC-MS/MS is used to monitor the conjugation reaction and to determine the drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to each antibody. chromatographytoday.com The DAR is a key parameter that can influence the efficacy and toxicity of the ADC.

Spectroscopic Methods for Structural Elucidation (e.g., NMR Spectroscopy for MMAF)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of small molecules, including the MMAF payload. scilit.comslideshare.nethyphadiscovery.com High-resolution NMR provides detailed information about the chemical structure and stereochemistry of the molecule.

A complete NMR spectroscopic characterization of MMAF has been reported, which, when combined with quantum chemical modeling, provided new insights into its structural features. nih.govresearchgate.net This analysis revealed that in solution, a significant portion of the MMAF molecules exist in an inactive conformation, which could impact their efficacy. nih.gov Such detailed structural information is invaluable for understanding the structure-activity relationship and for designing next-generation payloads with improved properties.

Methods for Drug-to-Antibody Ratio (DAR) Determination (e.g., Size-Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC))

The drug-to-antibody ratio (DAR) is a critical quality attribute of antibody-drug conjugates (ADCs) that significantly influences their efficacy and safety. nih.gov It represents the average number of drug molecules conjugated to a single antibody. The determination of DAR and the distribution of different drug-loaded species are essential for the characterization and quality control of ADCs like those utilizing the this compound linker-payload system. Hydrophobic Interaction Chromatography (HIC) and Size-Exclusion Chromatography (SEC) are two of the most prevalent analytical techniques for this purpose.

Hydrophobic Interaction Chromatography (HIC)

During HIC analysis, a high-salt mobile phase is used to promote the interaction between the hydrophobic regions of the ADC and the stationary phase of the chromatography column. americanpharmaceuticalreview.com A decreasing salt gradient is then applied to elute the different ADC species. thermofisher.com The separation principle is as follows:

Unconjugated antibody (DAR 0), being the least hydrophobic, elutes first. nih.gov

As the number of conjugated drug-linker molecules increases, the ADC becomes more hydrophobic and binds more strongly to the column, resulting in a longer elution time. nih.govthermofisher.com

This process resolves the ADC into a profile of peaks, each corresponding to a specific drug load (e.g., DAR 2, DAR 4, DAR 6, DAR 8). nih.govthermofisher.com

The relative area of each peak corresponds to the proportion of that specific drug-loaded species in the mixture. nih.gov The weighted average DAR can then be calculated from the peak area percentages and their corresponding drug loads. nih.gov HIC is advantageous because it is typically performed under non-denaturing conditions, preserving the native structure of the ADC. nih.gov However, the high concentrations of nonvolatile salts used are generally incompatible with mass spectrometry (MS), making peak identification challenging without additional techniques. tandfonline.comamericanpharmaceuticalreview.com

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic size. lcms.cz While it can differentiate between aggregates, monomers, and fragments of ADCs, traditional SEC does not separate based on DAR because the addition of the linker-drug does not significantly alter the size of the antibody. europeanpharmaceuticalreview.com However, when coupled with mass spectrometry (native SEC-MS), it becomes a powerful tool for DAR analysis. europeanpharmaceuticalreview.comresearchgate.net

Table 1: Comparison of HIC and SEC for DAR Determination

| Feature | Hydrophobic Interaction Chromatography (HIC) | Size-Exclusion Chromatography (SEC) |

|---|---|---|

| Separation Principle | Based on molecular hydrophobicity. americanpharmaceuticalreview.com | Based on hydrodynamic size. lcms.cz |

| Primary Application | Resolves species with different drug loads (DAR 0, 2, 4, etc.). nih.gov | Separates aggregates, monomers, and fragments. nih.gov |

| DAR Determination | Calculates weighted average DAR from peak areas of resolved species. nih.gov | Requires coupling with Mass Spectrometry (SEC-MS) for DAR analysis. europeanpharmaceuticalreview.comresearchgate.net |

| Operating Conditions | Native, non-denaturing conditions. nih.gov | Typically native conditions. lcms.cz |

| MS Compatibility | Generally incompatible due to high non-volatile salt concentrations. americanpharmaceuticalreview.com | Highly compatible, especially with volatile buffers like ammonium acetate. europeanpharmaceuticalreview.com |

| Information Provided | Drug load distribution and average DAR. nih.gov | Average DAR, glycoform distribution, and molecular weight variants. europeanpharmaceuticalreview.com |

Development and Characterization of ADC-Resistant Models

Despite the clinical success of ADCs, the development of resistance, either primary (de novo) or acquired (secondary), is a significant challenge. nih.gov To understand the underlying mechanisms and develop strategies to overcome this resistance, preclinical models are essential. nih.govwuxibiology.com

In Vitro Models for Acquired Resistance

The most common method for generating preclinical models of acquired ADC resistance is the chronic exposure of cancer cell lines to an ADC in vitro. nih.gov This process mimics the clinical scenario where a patient's tumor develops resistance after an initial response to treatment.

The general methodology involves two main strategies:

Continuous Exposure: Cancer cell lines are cultured in the continuous presence of the ADC, often starting at a low concentration (e.g., the IC50) and gradually increasing the dose as the cells adapt and become resistant. nih.gov

Intermittent or Pulsed Exposure: Cells are treated with the ADC for a defined period, followed by a recovery period in drug-free media. nih.gov This cycle is repeated multiple times, selecting for a resistant cell population.

These methods have been successfully used to develop cell lines resistant to various ADCs. nih.gov For instance, models of resistance to T-DM1 have been generated by exposing HER2-positive cancer cells to the drug over several months. aacrjournals.org The resulting resistant cell lines provide invaluable tools for investigating the specific molecular changes that lead to a loss of sensitivity to the ADC. crownbio.com

Mechanisms of Resistance to this compound-Based ADCs (e.g., Altered Trafficking, Efflux Pump Expression)

Resistance to ADCs is a complex process that can occur at multiple stages of the drug's mechanism of action. nih.gov For ADCs utilizing the this compound system, which relies on internalization and lysosomal processing to release the potent MMAF payload, several key resistance mechanisms have been identified in preclinical models.

Altered Internalization and Trafficking: The efficacy of an ADC is dependent on its binding to the target antigen, followed by efficient internalization and trafficking to the lysosome. aacrjournals.orgmdpi.com A common resistance mechanism involves the derangement of these pathways. nih.govrevvity.com This can include reduced internalization of the ADC-antigen complex or increased recycling of the receptor back to the cell surface, which limits the amount of ADC that reaches the lysosome for payload release. mdpi.comnih.gov

Upregulation of Efflux Pumps: A well-established mechanism of drug resistance involves the increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1) or multidrug resistance-associated protein 1 (MRP1/ABCC1). nih.govmdpi.com These membrane proteins function as efflux pumps, actively removing the cytotoxic payload (MMAF, in this case) from the cell before it can reach its intracellular target, tubulin. nih.govrevvity.com Increased expression of these transporters has been observed in cell lines made resistant to ADCs. nih.govmdpi.com

Impaired Lysosomal Processing: The Val-Cit linker is designed to be cleaved by lysosomal proteases like Cathepsin B, releasing MMAF. broadpharm.com Resistance can arise from dysfunction within the lysosome, such as reduced proteolytic activity, which would prevent the efficient release of the payload. omnihealthpractice.com Some preclinical models of resistance to ADCs with non-cleavable linkers have shown that the cells remain sensitive to ADCs with cleavable linkers like Val-Cit-PAB, indicating that the resistance mechanism was specific to the processing of the non-cleavable linker. aacrjournals.org

Alterations in the Payload Target: While less common for microtubule inhibitors like MMAF, resistance can also be caused by mutations in the drug's target (tubulin) or by changes in the expression of different tubulin isotypes. aacrjournals.org

Strategies to Overcome Resistance in Preclinical Settings

Preclinical research is actively exploring several strategies to circumvent or overcome resistance to this compound-based ADCs.

Combination Therapies: Combining ADCs with other therapeutic agents that target different cellular pathways is a promising approach. For example, co-administration of an ADC with a PI3K inhibitor has been shown to synergistically inhibit the growth of resistant breast cancer cells. jci.org Another strategy involves combining ADCs with immune checkpoint inhibitors to enhance the anti-tumor immune response. revvity.com

Payload Diversification: If resistance is driven by mechanisms specific to the MMAF payload, such as efflux by a particular transporter, switching to an ADC with a different class of payload may restore sensitivity. nih.govjci.org The sequential use of ADCs targeting the same antigen but carrying distinct payloads is a strategy being investigated to prevent cross-resistance. revvity.com

Novel ADC Designs: To overcome resistance mechanisms related to antigen expression or ADC trafficking, next-generation ADCs are being developed. revvity.com This includes bispecific or biparatopic ADCs that can bind to two different antigens or two different epitopes on the same antigen, respectively. omnihealthpractice.comjci.org This enhanced binding can potentially increase receptor clustering and promote more rapid and efficient internalization, thereby overcoming resistance due to poor trafficking. jci.org

Table 2: Summary of Preclinical Resistance Mechanisms and Counter-Strategies

| Resistance Mechanism | Description | Preclinical Strategy to Overcome |

|---|---|---|

| Altered Trafficking | Reduced ADC internalization or increased recycling of the receptor to the cell surface, limiting delivery to the lysosome. mdpi.comnih.gov | Design of biparatopic or bispecific ADCs to enhance internalization and lysosomal delivery. omnihealthpractice.comjci.org |

| Efflux Pump Expression | Upregulation of ABC transporters (e.g., MDR1, MRP1) that actively pump the MMAF payload out of the cell. nih.govmdpi.com | Combination therapy with inhibitors of efflux pumps; use of novel payloads not susceptible to these transporters. revvity.com |

| Impaired Lysosomal Function | Reduced activity of lysosomal proteases (e.g., Cathepsin B) needed to cleave the Val-Cit linker and release the payload. omnihealthpractice.com | Development of ADCs with alternative linker technologies that are less dependent on specific enzymes. |

| Target Antigen Downregulation | Loss or reduced expression of the target antigen on the tumor cell surface, preventing the ADC from binding. revvity.com | Use of ADCs with highly potent payloads that can exert a "bystander effect" on neighboring antigen-negative cells. nih.gov |

Challenges and Future Directions in Val Cit Pab Mmaf Research

Enhancing Linker Stability in Systemic Circulation

A key challenge in ADC design is ensuring the linker remains stable in the systemic circulation to prevent premature drug release, which can lead to off-target toxicity and reduced efficacy. The Val-Cit linker, while generally considered stable, has shown some susceptibility to hydrolysis by certain enzymes present in plasma, particularly carboxylesterase 1C (Ces1C) in mouse models, leading to instability in mouse plasma nih.govcam.ac.uk. This instability can complicate preclinical studies and translate to potential issues in human pharmacokinetics if not adequately managed. Research is focused on modifying the linker structure to improve resistance to premature enzymatic cleavage while maintaining efficient release within target cells. Strategies include introducing stabilizing amino acids or altering the peptide sequence nih.govcam.ac.uk. For instance, the development of glutamic acid-valine-citrulline (EVCit) linkers has demonstrated improved stability in both mouse and human plasma compared to traditional Val-Cit linkers, while still allowing for cathepsin-mediated cleavage nih.gov.

Exploring Novel Linker Chemistries for Val-Cit-PAB-MMAF Conjugation

While the Val-Cit-PAB linker is well-established, research continues to explore novel conjugation chemistries to improve ADC homogeneity, stability, and efficacy. Traditional conjugation methods, often targeting lysine (B10760008) or cysteine residues, can lead to heterogeneous ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites, impacting their pharmacological properties researchgate.net. Site-specific conjugation methods, utilizing engineered antibodies or enzymatic approaches, aim to create more homogeneous ADCs with defined DARs and conjugation locations researchgate.netresearchgate.netglpbio.com. Furthermore, exploring alternative cleavable linker chemistries that offer improved stability or unique release mechanisms is an active area of research. For instance, novel exolinker strategies that reposition the cleavable peptide linker at an exo position have been developed to address limitations of traditional linear peptide linkers, offering resistance to certain enzymes and improved stability acs.org.

Strategies for Overcoming Acquired Resistance to this compound Conjugates

Acquired resistance is a significant challenge in cancer therapy, including for ADCs. Mechanisms of resistance can include alterations in antigen expression, impaired ADC internalization or lysosomal trafficking, or increased drug efflux aacrjournals.org. For ADCs utilizing cleavable linkers like this compound, resistance mechanisms might involve changes in the cellular proteases responsible for linker cleavage or increased expression of drug efflux pumps like MRP1 aacrjournals.org. Strategies to overcome resistance include developing ADCs with different payload classes, employing dual-payload ADCs that deliver multiple mechanisms of cell death, or combining ADCs with other therapeutic agents like immune checkpoint inhibitors nih.govnih.govnih.gov. For example, cells resistant to non-cleavable linked ADCs have shown sensitivity to ADCs with cleavable linkers, suggesting that linker choice can impact resistance profiles aacrjournals.org.

Q & A

Q. What are the key structural components of Val-Cit-PAB-MMAF, and how do they contribute to its function as an antibody-drug conjugate (ADC)?

this compound comprises three components:

- Val-Cit peptide : A protease-cleavable dipeptide linker designed for lysosomal cathepsin B-mediated release of the cytotoxic payload in target cells .

- PAB (para-aminobenzyloxycarbonyl) : A self-immolative spacer ensuring stable linkage between the antibody and drug while enabling controlled release .

- MMAF (monomethyl auristatin F) : A potent tubulin polymerization inhibitor with reduced systemic toxicity due to its hydrophilic nature . Methodological Insight: Structural validation requires techniques like mass spectrometry (for molecular weight confirmation, 1137.41 g/mol ) and HPLC to assess conjugation efficiency.

Q. How does the Val-Cit-PAB linker influence the pharmacokinetics and drug release profile of this compound?

The linker’s protease sensitivity ensures payload release occurs predominantly in target cells, minimizing off-target toxicity. Experimental validation involves:

- In vitro stability assays : Incubate the ADC in plasma (pH 7.4) and lysosomal conditions (pH 5.0 with cathepsin B) to measure intact vs. cleaved drug ratios using LC-MS .

- Pharmacokinetic (PK) studies : Track ADC clearance rates and metabolite formation in rodent models to correlate linker stability with efficacy .

Q. What analytical methods are critical for characterizing this compound conjugation efficiency and drug-to-antibody ratio (DAR)?

Key techniques include:

- Hydrophobic interaction chromatography (HIC) : Separates ADC species based on DAR heterogeneity.

- UV-Vis spectroscopy : Quantifies DAR using absorbance ratios of the antibody (280 nm) and drug (e.g., MMAF at 248 nm) .

- Size-exclusion chromatography (SEC) : Detects aggregation or fragmentation post-conjugation.

Advanced Research Questions

Q. How can researchers design experiments to evaluate the in vivo efficacy and off-target toxicity of this compound-based ADCs?

Recommended workflow:

- Xenograft models : Administer ADCs to tumor-bearing mice and monitor tumor volume regression (via caliper measurements or bioluminescence imaging) .

- Toxicity profiling : Assess liver enzymes (ALT/AST), hematological parameters, and histopathology of non-target tissues (e.g., liver, kidneys) .

- Comparative arms : Include controls (naked antibody, free MMAF) to isolate ADC-specific effects.

Q. What experimental strategies resolve contradictions between in vitro cytotoxicity data and in vivo therapeutic outcomes for this compound conjugates?

Common discrepancies arise from differences in:

- Drug release kinetics : Validate linker cleavage efficiency in in vivo-like conditions (e.g., 3D tumor spheroids vs. monolayer cultures) .

- Target antigen density : Use flow cytometry to quantify antigen expression in cell lines versus patient-derived xenografts (PDX).

- Tumor microenvironment (TME) factors : Test ADC efficacy under hypoxia or stromal co-culture conditions to mimic in vivo barriers.

Q. How can researchers optimize the molar ratio of antibody to this compound to balance efficacy and toxicity?

Optimization framework:

- DAR titration : Synthesize ADCs with DARs ranging from 2–8 and compare in vitro potency (IC50 in target cells) and in vivo tolerability .

- Bystander effect analysis : Evaluate MMAF’s diffusion to neighboring antigen-negative cells using mixed-population assays.

- Stability screening : Prioritize conjugates with minimal aggregation (via SEC) and high plasma stability (>90% intact after 72 hours).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。